N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,3-difluorobenzamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,3-difluorobenzamide is a useful research compound. Its molecular formula is C17H13ClF2N2O and its molecular weight is 334.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0684471 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Physicochemical Properties and Applications
- Molar Refraction and Polarizability : Research on the physicochemical properties of related compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate shows the study of density, refractive index, molar refractivity, and polarizability. These studies are crucial for understanding how these compounds interact with light and their potential applications in optical materials or sensors (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).
Synthesis and Medicinal Chemistry
- Antiallergic Agents : The synthesis of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides highlights the search for novel antiallergic compounds. Such research delineates the processes for synthesizing compounds with potential therapeutic applications, indicating the broader pharmaceutical research relevance of related indole derivatives (Cecilia Menciu et al., 1999).
Catalysis and Chemical Transformations
- Diverse Trifluoromethyl Heterocycles : The use of specific precursors for the synthesis of a wide range of trifluoromethyl heterocycles showcases the versatility of these compounds in generating diverse chemical structures. This has implications for designing novel materials and pharmaceuticals with tailored properties (Mark A. Honey et al., 2012).
Photocatalytic Applications
- Photocatalytic Degradation : Studies on photocatalytic degradation using titanium dioxide-loaded adsorbent supports for the decomposition of compounds like propyzamide (a benzamide derivative) illustrate the potential environmental applications of similar compounds in pollution control and environmental remediation (T. Torimoto et al., 1996).
Ligand Chemistry
- Pentafluorobenzamidinate Ligands : Research on ligands such as the pentafluorobenzamidinate and its applications in catalysis, particularly in ethene oligomerization, underscores the relevance of such compounds in industrial chemistry and material science (Edward A. C. Brussee et al., 2000).
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,3-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2O/c18-11-4-5-15-13(8-11)10(9-22-15)6-7-21-17(23)12-2-1-3-14(19)16(12)20/h1-5,8-9,22H,6-7H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRLJEXNAIOLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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